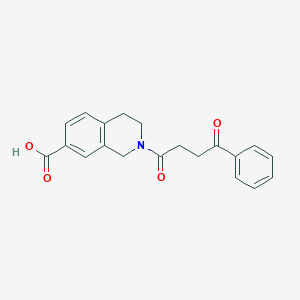![molecular formula C20H22N2O4 B6665044 3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B6665044.png)
3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzene ring, an acetamido group, and a phenylpropanoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Amide Coupling Reaction: : This involves the reaction of 3-phenylpropionic acid with an appropriate amine under coupling conditions, followed by acetylation.
Esterification: : The phenylpropanoic acid can be esterified with an alcohol, followed by subsequent reactions to introduce the acetamido and benzoic acid groups.
Reduction and Functionalization: : Starting with a precursor molecule, reduction steps can be employed to introduce the necessary functional groups.
Industrial Production Methods
Industrial production typically involves large-scale amide coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.
Reduction: : Reduced forms of the compound, such as alcohols or amines, can be produced.
Substitution: : Substituted derivatives with different functional groups can be synthesized.
Scientific Research Applications
3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include drug development and as a precursor for pharmaceuticals.
Industry: : It can be used in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
3-Phenylpropionic acid: : Lacks the acetamido and benzoic acid groups.
N-Acetyl-L-phenylalanine: : Contains an acetamido group but lacks the benzoic acid moiety.
3-(2-Chlorophenyl)propanoic acid: : Similar phenylpropanoic acid structure but with a chlorine substituent.
Properties
IUPAC Name |
3-[2-[(3-acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(23)22-18(16-7-3-2-4-8-16)13-19(24)21-11-10-15-6-5-9-17(12-15)20(25)26/h2-9,12,18H,10-11,13H2,1H3,(H,21,24)(H,22,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRYKRRJUOAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NCCC1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid](/img/structure/B6664967.png)
![3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664976.png)

![3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664990.png)
![3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B6664998.png)
![3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6665006.png)
![3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665014.png)
![3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6665022.png)
![3-[2-[[3-Acetamido-3-(4-methylphenyl)propanoyl]amino]ethyl]benzoic acid](/img/structure/B6665028.png)
![3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6665029.png)
![3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665037.png)
![8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid](/img/structure/B6665056.png)
![3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid](/img/structure/B6665060.png)
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
